![molecular formula C10H17ClN2O2S B6249046 4-(2-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride CAS No. 223253-89-2](/img/no-structure.png)
4-(2-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride
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Description
“4-(2-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride” is also known as AEBSF . It is an irreversible serine protease inhibitor . AEBSF has been shown to inhibit trypsin, chymotrypsin, plasmin, kallikrein, and thrombin . It inhibits by acylation of the active site of the enzyme . As an alternative to PMSF and DFP, AEBSF offers lower toxicity, improved solubility in water, and improved stability in aqueous solutions .
Synthesis Analysis
The synthesis of “4-(2-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride” involves the reaction of hexachlorocyclotriphosphazene with 4-(2-aminoethyl) morpholine, which is a primary amine, in the presence of Trimethylamine in THF . The molecular structure of the final compound was confirmed by mass spectrometry, FT-IR, 31P, 1H, and 13C NMR spectroscopies .Molecular Structure Analysis
The molecular structure of “4-(2-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride” was confirmed by mass spectrometry, FT-IR, 31P, 1H, and 13C NMR spectroscopies . The molecular formula is C8H10FNO2S·HCl and the molecular weight is 239.69 g/mol .Chemical Reactions Analysis
AEBSF is known to inhibit proteases like trypsin, chymotrypsin, plasmin, kallikrein, and thrombin by acylation of the active site of the enzyme . It has been used in cell culture in concentrations of up to 0.25mM .Physical And Chemical Properties Analysis
AEBSF is water-soluble . It is stable in aqueous solutions and has improved solubility in water . Aqueous solutions are stable between pH 5-6; limited stability above pH 7.5 .Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride involves the reaction of 4-chlorobenzenesulfonyl chloride with N,N-dimethylethylenediamine to form 4-(2-dimethylaminoethyl)benzenesulfonyl chloride, which is then reacted with ammonia to form 4-(2-aminoethyl)benzenesulfonamide. The final step involves the reaction of 4-(2-aminoethyl)benzenesulfonamide with hydrochloric acid to form the hydrochloride salt of the compound.", "Starting Materials": [ "4-chlorobenzenesulfonyl chloride", "N,N-dimethylethylenediamine", "ammonia", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-chlorobenzenesulfonyl chloride is reacted with N,N-dimethylethylenediamine in the presence of a base such as triethylamine to form 4-(2-dimethylaminoethyl)benzenesulfonyl chloride.", "Step 2: 4-(2-dimethylaminoethyl)benzenesulfonyl chloride is then reacted with ammonia in the presence of a base such as sodium hydroxide to form 4-(2-aminoethyl)benzenesulfonamide.", "Step 3: 4-(2-aminoethyl)benzenesulfonamide is then reacted with hydrochloric acid to form the hydrochloride salt of the compound, 4-(2-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride." ] } | |
CAS RN |
223253-89-2 |
Product Name |
4-(2-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride |
Molecular Formula |
C10H17ClN2O2S |
Molecular Weight |
264.8 |
Purity |
95 |
Origin of Product |
United States |
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